molecular formula C8H4Br2 B12847906 2,4-Dibromo-1-ethynylbenzene

2,4-Dibromo-1-ethynylbenzene

Cat. No.: B12847906
M. Wt: 259.92 g/mol
InChI Key: ASPPVMKAGABRKI-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-ethynylbenzene is an organic compound with the molecular formula C8H4Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 2nd and 4th positions, and an ethynyl group is attached at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromo-1-ethynylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution. One common method involves the bromination of ethynylbenzene. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may use continuous flow reactors and automated purification systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1-ethynylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) can be used to introduce nitro groups.

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) can be used to replace the ethynyl group with other nucleophiles.

    Oxidation: Potassium permanganate (KMnO4) can oxidize the ethynyl group to a carboxylic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) can reduce the bromine atoms to hydrogen.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield 2,4-dibromo-1-nitrobenzene .

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block for Pharmaceuticals:
2,4-Dibromo-1-ethynylbenzene serves as a versatile building block in pharmaceutical chemistry. It can be used to synthesize various bioactive compounds through functionalization reactions. For instance, it has been employed in the synthesis of derivatives that exhibit anti-cancer properties.

2. Material Science:
The compound is also utilized in the development of advanced materials such as polymers and covalent organic frameworks (COFs). Its ability to form robust linkages through cross-coupling reactions makes it suitable for creating materials with specific properties, such as enhanced thermal stability and electrical conductivity.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the synthesis of this compound derivatives that showed significant anti-cancer activity. The derivatives were tested against various cancer cell lines, revealing promising results that support further development for therapeutic applications .

CompoundActivityReference
2,4-Dibromo-1-(4-methylphenyl)ethynylbenzeneIC50 = 15 µM
2,4-Dibromo-1-(phenyl)ethynylbenzeneIC50 = 10 µM

Case Study 2: Development of COFs

Research has highlighted the use of this compound in constructing COFs with tunable porosity and surface area. These materials have potential applications in gas storage and separation processes due to their high surface area and chemical stability .

PropertyValue
Surface Area1200 m²/g
Pore Volume0.6 cm³/g

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1-ethynylbenzene involves its interaction with various molecular targets. The bromine atoms and the ethynyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules in the system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-1-ethynylbenzene is unique due to the presence of both bromine atoms and an ethynyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications .

Biological Activity

2,4-Dibromo-1-ethynylbenzene is an organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological interactions, and applications, drawing from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H4_4Br2_2. Its structure features two bromine atoms positioned at the 2 and 4 carbon atoms of the benzene ring, with an ethynyl group (-C≡CH) attached to the first carbon. This configuration influences its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Material : The synthesis begins with 2,4-dibromophenol.
  • Formation of Grignard Reagent : Reacting 2,4-dibromophenol with magnesium in dry ether forms the corresponding Grignard reagent.
  • Alkynylation : The Grignard reagent is then treated with acetylene to yield this compound.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biomolecules. The compound may undergo electrophilic aromatic substitution and nucleophilic addition reactions, allowing it to bind to active sites on enzymes or receptors, potentially influencing various biological pathways .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activities. For example, studies have shown that derivatives containing bromine in specific positions can enhance antibacterial effects against pathogens such as Clostridium difficile and Bacillus cereus . However, specific studies on this compound's direct antimicrobial effects remain limited.

Cytotoxicity

In cancer research contexts, compounds like this compound are being investigated for their potential cytotoxic effects on cancer cells. Preliminary results suggest that halogenated ethynylbenzenes can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Study on Antimicrobial Activity

A comparative study evaluated the antimicrobial activity of several brominated compounds against C. difficile. While some compounds showed significant inhibition zones larger than those of standard antibiotics like metronidazole, this compound was noted for lacking substantial activity in this context .

Cytotoxicity Evaluation

In a recent study focusing on the cytotoxic properties of halogenated ethynyl compounds, this compound was tested against various cancer cell lines. Results indicated moderate cytotoxicity with IC50_{50} values suggesting potential for further development as an anticancer agent .

Data Table: Biological Activity Summary

Activity Type Observed Effect Reference
AntimicrobialLimited activity against C. difficile
CytotoxicityModerate cytotoxicity in cancer cell lines

Properties

Molecular Formula

C8H4Br2

Molecular Weight

259.92 g/mol

IUPAC Name

2,4-dibromo-1-ethynylbenzene

InChI

InChI=1S/C8H4Br2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H

InChI Key

ASPPVMKAGABRKI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=C1)Br)Br

Origin of Product

United States

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